molecular formula C9H17NO3 B2970193 (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate CAS No. 89985-86-4

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Cat. No. B2970193
CAS RN: 89985-86-4
M. Wt: 187.239
InChI Key: HYVYNSIWYIWTCK-SSDOTTSWSA-N
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Description

“®-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid and are often used in the production of various products, including pharmaceuticals and pesticides .


Synthesis Analysis

The formation of carbamates can be achieved through the reaction of amines with CO2 . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which can actively transfer the carboxylate group to various substrates .


Chemical Reactions Analysis

Carbamates can be formed through the reaction of amines with CO2 . The reaction can occur rapidly at ambient pressure and temperature, especially with primary and secondary alkylamines .

Scientific Research Applications

Synthesis of Natural Products and Drug Intermediates

A significant application of "(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate" is in the synthesis of natural products and drug intermediates. For example, it has been utilized as an intermediate in the synthesis of the natural product jaspine B, isolated from various sponges and showing cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps, including esterification, protection, reduction, and the Corey-Fuchs reaction, indicating the compound's versatility in complex organic syntheses (L. Tang et al., 2014).

Enzymatic Kinetic Resolution

The compound has also been explored in the enzymatic kinetic resolution processes. For instance, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved via lipase-catalyzed transesterification, leading to optically pure enantiomers. This demonstrates the compound's application in producing chiral molecules, which are crucial in the pharmaceutical industry for creating enantiomerically pure drugs (Leandro Piovan et al., 2011).

Photoredox-Catalyzed Cascade Reactions

Recent studies have shown the application of related carbamate compounds in photoredox-catalyzed cascade reactions. These reactions enable the assembly of complex molecules like 3-aminochromones under mild conditions, which are valuable in synthesizing a wide range of pharmaceuticals and organic materials (Zhi-Wei Wang et al., 2022).

Development of Polymer Materials

Furthermore, the derivatives of dihydroxybutyric acid, closely related to "(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate," have been utilized in environmentally benign CO2-based copolymers. These polymers, derived from biocompatible monomers via alternating copolymerization with carbon dioxide, demonstrate the compound's potential in developing sustainable materials (Fu-Te Tsai et al., 2016).

Future Directions

The future directions for carbamates could involve exploring new synthesis strategies . For example, the use of TMG–CO2 as a stoichiometric source of CO2 opens a rational way to design new synthesis strategies .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVYNSIWYIWTCK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

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